molecular formula C17H20FN3O3S B2858921 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide CAS No. 893934-27-5

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide

Cat. No.: B2858921
CAS No.: 893934-27-5
M. Wt: 365.42
InChI Key: ADNPFVCRBBPSPQ-UHFFFAOYSA-N
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Description

The compound N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a 5,5-dioxido (sulfone) moiety. The 3-position is functionalized with a 3,3-dimethylbutanamide group.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S/c1-17(2,3)8-15(22)19-16-13-9-25(23,24)10-14(13)20-21(16)12-6-4-11(18)5-7-12/h4-7H,8-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNPFVCRBBPSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Compound A : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] ()
  • Core: 1,2,4-Triazole (vs. thienopyrazole in the target compound).
  • Substituents :
    • 4-(4-X-Phenylsulfonyl)phenyl group (X = H, Cl, Br).
    • 2,4-Difluorophenyl group.
    • Thione (-C=S) tautomer at position 3.
  • Key Properties: IR spectra confirm thione tautomer dominance (νC=S: 1247–1255 cm⁻¹; absence of νS-H) . Higher polarity due to the triazole-thione group compared to the sulfone-containing thienopyrazole.
Compound B : N-(4-Fluorobenzyl)-N′-[2-(4-Fluorophenyl)-5,5-Dioxido-2,6-Dihydro-4H-Thieno[3,4-c]Pyrazol-3-yl]Ethanediamide ()
  • Core: Thieno[3,4-c]pyrazole (identical to the target compound).
  • Substituents :
    • 4-Fluorobenzyl group.
    • Ethanediamide (oxalamide) at position 3 (vs. 3,3-dimethylbutanamide).

Structural and Functional Group Analysis

Compound Core Heterocycle Key Substituents Functional Groups Notable Properties
Target Compound Thieno[3,4-c]pyrazole 4-Fluorophenyl, 3,3-dimethylbutanamide Sulfone, amide High metabolic stability, moderate lipophilicity
Compound A [7–9] 1,2,4-Triazole 2,4-Difluorophenyl, sulfonylbenzene Thione, sulfone Polar, tautomer-dependent reactivity
Compound B () Thieno[3,4-c]pyrazole 4-Fluorophenyl, ethanediamide Sulfone, bis-amide Enhanced H-bonding, lower logP

Physicochemical and Pharmacological Implications

  • Lipophilicity : The 3,3-dimethylbutanamide group in the target compound increases logP compared to Compound B’s oxalamide, favoring membrane permeability.
  • Metabolic Stability : The sulfone group in both the target compound and Compound B reduces oxidative metabolism, while the dimethyl groups in the target compound further hinder enzymatic degradation.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Core Formation : Condensation of 4-fluorobenzaldehyde derivatives with thiosemicarbazide to form the thieno[3,4-c]pyrazole core .

Functionalization : Introduction of the 3,3-dimethylbutanamide moiety via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) to prevent oxidation .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

  • Key Challenges : Side reactions at the sulfone group (5,5-dioxido) require strict temperature control (0–5°C during cyclization) .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Aromatic protons (δ 7.2–8.1 ppm) and sulfone groups (δ 3.5–4.0 ppm) are critical markers .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 424.12) and detect impurities .
  • X-ray Crystallography : SHELXL refinement for 3D structural elucidation, particularly to resolve sulfone and fluorophenyl group orientations .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation rates via HPLC at accelerated conditions (e.g., 40°C, 75% humidity) over 72 hours .
  • pH Stability : Test solubility and stability in buffers (pH 2–10) using UV-Vis spectroscopy; sulfone groups may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL to refine X-ray data, focusing on residual density maps to validate sulfone and fluorophenyl orientations. Discrepancies in bond angles (>5° deviation from DFT models) suggest conformational flexibility .
  • DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) geometries to identify steric clashes or electronic effects influencing the structure .

Q. What strategies optimize reaction yields for scaled-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Screen catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and temperatures to maximize yield. For example, THF at 60°C increases cyclization efficiency by 20% compared to DMF .
  • In-line Analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress and terminate steps at optimal conversion points .

Q. How can computational models predict this compound’s biological activity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 (PDB: 3LN1). The fluorophenyl group shows strong hydrophobic interactions with active-site residues (e.g., Val523) .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with in vitro IC₅₀ data to guide structural modifications for enhanced activity .

Q. What experimental approaches address discrepancies in NMR and MS data during characterization?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thienopyrazole region. For example, HSQC can differentiate between NH (amide) and CH (aromatic) protons .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to confirm nitrogen positions in the pyrazole ring, reducing ambiguity in MS fragmentation patterns .

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